Diethyl 2,6-diamino-4-(2-naphthyl)furo[2,3-F][1]benzofuran-3,7-dicarboxylate
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Overview
Description
Diethyl 2,6-diamino-4-(2-naphthyl)furo2,3-Fbenzofuran-3,7-dicarboxylate is a complex organic compound belonging to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,6-diamino-4-(2-naphthyl)furo2,3-Fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans. This process involves the photocyclization of the hexatriene system followed by the aromatization of the benzene ring through the elimination of a water molecule .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, including the use of photochemical reactors and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-diamino-4-(2-naphthyl)furo2,3-Fbenzofuran-3,7-dicarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Diethyl 2,6-diamino-4-(2-naphthyl)furo2,3-Fbenzofuran-3,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of diethyl 2,6-diamino-4-(2-naphthyl)furo2,3-Fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,6-diamino-4-(4-ethylphenyl)furo 2,3-Fbenzofuran-3,7-dicarboxylate : A similar compound with a different substituent on the benzofuran ring.
- Naphtho[1,2-b]benzofuran derivatives : Compounds with a similar core structure but different functional groups .
Uniqueness
Diethyl 2,6-diamino-4-(2-naphthyl)furo2,3-Fbenzofuran-3,7-dicarboxylate is unique due to its specific substitution pattern and the presence of both amino and naphthyl groups
Properties
Molecular Formula |
C26H22N2O6 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
diethyl 2,6-diamino-4-naphthalen-2-ylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate |
InChI |
InChI=1S/C26H22N2O6/c1-3-31-25(29)19-16-12-17-20(21(24(28)33-17)26(30)32-4-2)18(22(16)34-23(19)27)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,3-4,27-28H2,1-2H3 |
InChI Key |
PCZGDCLKDRBLTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCC)N)C4=CC5=CC=CC=C5C=C4)N |
Origin of Product |
United States |
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